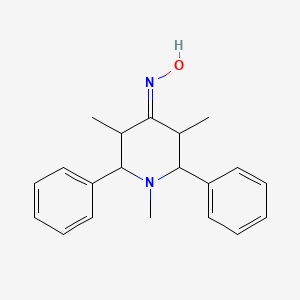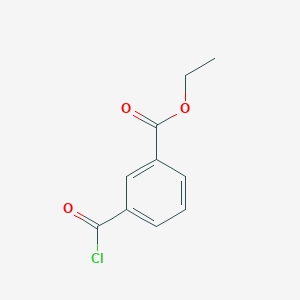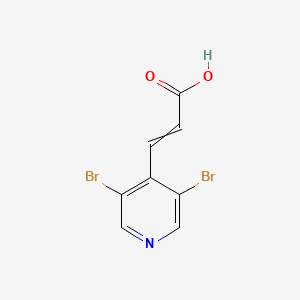
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid: is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a prop-2-enoic acid moiety attached at position 4 of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions on the pyridine ring . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The prop-2-enoic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
科学研究应用
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Acrylic Acid: Similar in structure due to the presence of the prop-2-enoic acid moiety.
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Shares the prop-2-enoic acid group but differs in the substituents on the pyridine ring.
3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Contains a similar backbone but with different substituents.
Uniqueness
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid is unique due to the presence of bromine atoms at specific positions on the pyridine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
65490-75-7 |
|---|---|
分子式 |
C8H5Br2NO2 |
分子量 |
306.94 g/mol |
IUPAC 名称 |
3-(3,5-dibromopyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h1-4H,(H,12,13) |
InChI 键 |
SSJTUSDAETYPIP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Br)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



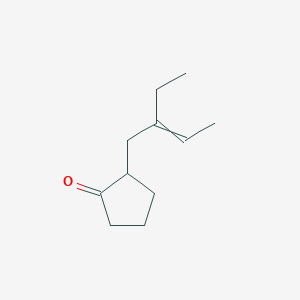
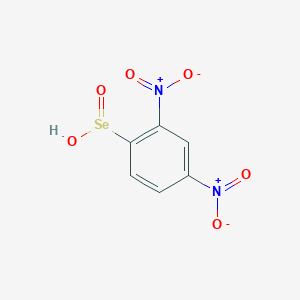
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
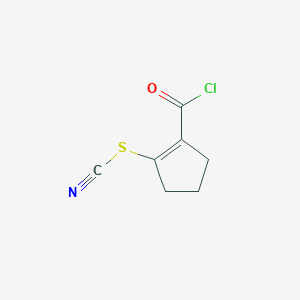
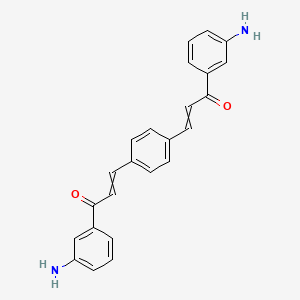
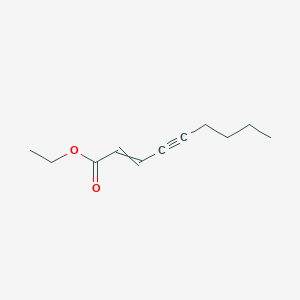
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
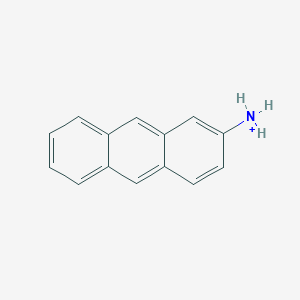
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

